molecular formula C17H19ClN4O2 B2614400 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide CAS No. 1448059-26-4

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide

Cat. No.: B2614400
CAS No.: 1448059-26-4
M. Wt: 346.82
InChI Key: UGTINSINCFUTNB-UHFFFAOYSA-N
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Description

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide is a synthetic chemical compound of significant interest in professional research and development sectors, particularly for the investigation of novel agrochemical agents. This molecule features a benzamide scaffold integrated with a substituted pyrimidine ring, a structural motif frequently explored in the design of bioactive molecules. Compounds with similar structural features, such as specific benzoylpyrimidinylurea derivatives, have been documented in scientific literature for their potential insecticidal and antifungal properties . For instance, related structures have shown promising activity against certain insect larvae and a range of phytopathogenic fungi, suggesting that this compound could serve as a valuable intermediate or lead structure in the development of new crop protection agents . Its mechanism of action, while not confirmed for this specific molecule, may be investigated in the context of chitin synthesis inhibition or other pathways common to its structural class. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers are responsible for verifying the specific applications and properties of this compound within their own experimental systems.

Properties

IUPAC Name

2-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-11-15(21-16(23)13-5-3-4-6-14(13)18)12(2)20-17(19-11)22-7-9-24-10-8-22/h3-6H,7-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTINSINCFUTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps:

  • Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-6-methylpyrimidine and morpholine. This reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Coupling Reaction: : The final step involves coupling the chlorinated benzamide with the pyrimidine derivative. This can be done using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom. Common reagents for these reactions include amines, thiols, and alcohols.

  • Oxidation and Reduction: : The compound can be oxidized or reduced under specific conditions. For example, the morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like acetonitrile or DMF.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity. It may also be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Key Comparative Analysis

Halogen Substituents and Electronic Effects
  • The chloro group in the benzamide moiety is a common feature across all listed compounds. In triflumuron, the chloro and trifluoromethoxy groups enhance pesticidal activity by disrupting insect metabolism . For pyrazole-based benzamides (e.g., ), the chloro substituent contributes to electrostatic stabilization, as shown by DFT studies . The target compound’s chloro group likely plays a similar role in modulating reactivity or target binding.
Heterocyclic Core Variations
  • Morpholinopyrimidine vs. Pyrazole: The target compound’s morpholinopyrimidine core differs from the pyrazole ring in .
  • Benzoylthioureas (L2) : The thiourea linkage in L2 enables metal coordination, critical for catalytic activity in Suzuki reactions. The absence of this feature in the target compound limits its utility in catalysis but may enhance stability in biological systems .

Computational and Experimental Tools for Comparison

  • Crystallography : Programs like SHELX and Mercury () enable structural elucidation and packing analysis. For example, Mercury’s Materials Module could compare the target compound’s crystal packing with L2 or triflumuron .
  • DFT Studies : highlights the use of DFT to validate hydrogen-bonding interactions in halogenated benzamides. Similar methods could predict the target compound’s stability and interaction profiles .

Biological Activity

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential role in targeting specific biological pathways involved in various diseases, including cancer. This article reviews the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide can be broken down as follows:

  • Molecular Formula : C14_{14}H16_{16}ClN3_{3}O
  • Molecular Weight : 273.75 g/mol

The compound features a chlorinated benzamide moiety combined with a morpholinopyrimidine structure, which is crucial for its biological activity.

Research indicates that 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide functions primarily as an inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is known to play a significant role in the development and progression of certain lymphomas by acting as a transcriptional repressor. Inhibition of BCL6 can lead to decreased tumor growth and increased apoptosis in malignant cells.

Key Findings:

  • BCL6 Interaction : The compound was shown to disrupt the protein-protein interactions between BCL6 and its co-repressors, facilitating the degradation of BCL6 in cellular models .
  • Antitumor Activity : In vivo studies using lymphoma xenograft models demonstrated that oral administration of the compound resulted in significant tumor reduction, suggesting its potential as a therapeutic agent against B-cell malignancies .

Biological Activity Data

The following table summarizes key biological activities associated with 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide:

Biological Activity Effect Reference
BCL6 InhibitionInduces degradation of BCL6
Antitumor EfficacyReduces tumor size in xenograft models
Cell ViabilityDecreases viability of lymphoma cells
Apoptosis InductionPromotes programmed cell death

Case Studies

Several studies have explored the effects of this compound on different cancer models:

  • Lymphoma Models : A study demonstrated that treatment with 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide led to a marked decrease in tumor size and weight compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells .
  • Mechanistic Insights : Further investigation revealed that the compound's ability to bind to the BTB domain of BCL6 was crucial for its inhibitory effects. This binding prevents the recruitment of corepressors necessary for BCL6 function, thereby promoting degradation through proteasomal pathways .

Q & A

Basic: What are the established synthetic routes for 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide?

The synthesis typically involves sequential functionalization of pyrimidine and benzamide moieties. Key steps include:

  • Pyrimidine Core Preparation : Chlorination and alkylation of a pyrimidine precursor, followed by introduction of the morpholine group via nucleophilic substitution .
  • Benzamide Coupling : Reaction of the substituted pyrimidine with 2-chlorobenzoyl chloride under basic conditions (e.g., using triethylamine) to form the amide bond .
  • Purification : Column chromatography or recrystallization to isolate the product. Methodological optimization (e.g., solvent selection, reaction temperature) is critical for yield improvement.

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SXRD) is the gold standard. Key parameters include:

  • Data Collection : Using SHELX programs (e.g., SHELXL) for refinement, ensuring R-factors < 0.05 for high reliability .
  • Geometric Analysis : Bond lengths and angles are compared to DFT-optimized structures to confirm consistency with expected hybridization (e.g., sp² for benzamide carbonyl) .
  • Hydrogen Bonding : Identification of intermolecular interactions (e.g., N–H···O) stabilizes the crystal lattice .

Advanced: How can conflicting spectroscopic and computational data be resolved for this compound?

Discrepancies between experimental (e.g., NMR) and DFT-predicted spectra often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Modeling : Explicit solvent molecules in DFT simulations to mimic experimental conditions .
  • Dynamic NMR : Variable-temperature studies to assess rotational barriers in morpholine or benzamide groups .
  • Orthogonal Validation : Cross-referencing with X-ray data or mass spectrometry to confirm molecular connectivity .

Advanced: What methodologies are used to study its interaction with bacterial enzymes like acps-pptase?

  • Enzyme Assays : Competitive inhibition studies using radiolabeled substrates (e.g., ³²P-ATP) to measure IC₅₀ values .
  • Docking Simulations : Molecular docking (AutoDock Vina) to predict binding poses, guided by crystallographic data of homologous enzymes .
  • Mutagenesis : Site-directed mutations in enzyme active sites (e.g., Ser/Thr residues) to validate binding interactions .

Basic: What analytical techniques are essential for purity assessment?

  • HPLC-MS : Reverse-phase chromatography (C18 column) with UV detection at 254 nm, coupled with mass spectrometry for molecular ion confirmation .
  • Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) ratios must align with theoretical values within ±0.4% .
  • ¹H/¹³C NMR : Integration ratios and absence of extraneous peaks confirm >95% purity .

Advanced: How can synthetic yields be optimized for scaled-up production?

  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer during exothermic steps (e.g., amidation) .
  • Catalyst Screening : Palladium catalysts for Ullmann-type couplings in pyrimidine functionalization .
  • Green Solvents : Switching to cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield .

Advanced: What computational approaches predict its pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), BBB penetration, and CYP450 interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. fluoro) with bioactivity using Hammett constants .
  • Metabolic Stability : Microsomal incubation assays (e.g., liver microsomes) quantify phase I/II metabolism rates .

Basic: What are the known biochemical pathways affected by this compound?

  • Fatty Acid Biosynthesis : Inhibition of acps-pptase disrupts acyl carrier protein modification, halting bacterial lipid metabolism .
  • ROS Generation : Trifluoromethyl groups may induce oxidative stress in pathogens, enhancing bacteriostatic effects .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Nanoformulation : Liposomal encapsulation improves bioavailability and reduces aggregation .
  • pH Adjustment : Protonation of morpholine nitrogen at acidic pH enhances water solubility .

Advanced: What strategies validate its dual-targeting mechanism in enzyme inhibition?

  • Isozyme Profiling : Test against related enzymes (e.g., FabH vs. FabI in bacterial FAS-II pathway) .
  • Kinetic Analysis : Determine inhibition constants (Kᵢ) for each target using stopped-flow spectrophotometry .
  • Genetic Knockdown : CRISPR/Cas9 silencing of target genes in bacterial models to confirm phenotypic rescue .

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